molecular formula C16H11FN6O2S B12203994 N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide

Cat. No.: B12203994
M. Wt: 370.4 g/mol
InChI Key: JLCFXZOJSLGBBI-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring substituted with a fluorine atom, a tetrazole ring, and a phenoxyacetamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The fluorine substitution is introduced via electrophilic aromatic substitution. The tetrazole ring is synthesized through a cycloaddition reaction involving azides and nitriles. The final step involves coupling the benzothiazole and tetrazole intermediates with phenoxyacetamide under controlled conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using high-efficiency reactors, and employing purification techniques such as recrystallization and chromatography to obtain the final product in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The tetrazole ring may enhance binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide stands out due to its unique combination of a fluorinated benzothiazole ring and a tetrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H11FN6O2S

Molecular Weight

370.4 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(tetrazol-1-yl)phenoxy]acetamide

InChI

InChI=1S/C16H11FN6O2S/c17-10-1-6-13-14(7-10)26-16(19-13)20-15(24)8-25-12-4-2-11(3-5-12)23-9-18-21-22-23/h1-7,9H,8H2,(H,19,20,24)

InChI Key

JLCFXZOJSLGBBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NN=N2)OCC(=O)NC3=NC4=C(S3)C=C(C=C4)F

Origin of Product

United States

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